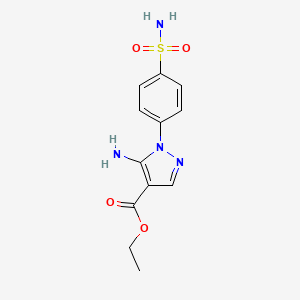

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate

Vue d'ensemble

Description

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a synthetic organic compound with the molecular formula C12H14N4O4S. It is characterized by a pyrazole ring substituted with an ethyl ester, an amino group, and a sulfamoylphenyl group. This compound is primarily used in research settings, particularly in the fields of medicinal chemistry and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is often synthesized through the reaction of hydrazine with a β-keto ester.

Introduction of the Sulfamoylphenyl Group: This step involves the sulfonation of aniline to form 4-sulfamoylaniline, which is then coupled with the pyrazole ring.

Esterification: The final step is the esterification of the carboxyl group with ethanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or sulfamoyl groups, often using halogenated reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate has garnered attention for its potential in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact effectively with biological targets involved in pain and inflammation pathways.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited potent inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response. The IC50 values were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its viable use as an alternative treatment option.

- Anticancer Potential : Research highlighted its efficacy against various cancer cell lines, including A549 (lung cancer). The compound induced apoptosis and inhibited cell proliferation, with an IC50 value of 49.85 µM, marking it as a promising candidate for further anticancer drug development .

Agricultural Chemistry

In agricultural applications, this compound is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its role in enhancing crop yield and protecting against pests is crucial for sustainable agriculture.

Key Applications

- Herbicides : Development of selective herbicides that minimize crop damage while effectively controlling weeds.

- Fungicides : Formulations that protect crops from fungal infections, thereby improving overall agricultural productivity .

Biochemical Research

This compound is also employed in biochemical studies focused on enzyme inhibition and receptor binding. This research aids in understanding complex biological pathways and developing targeted therapies.

Insights from Research

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases .

- Receptor Binding Studies : Its interactions with various receptors are being explored to develop drugs targeting specific conditions such as inflammation and cancer .

Material Science

The compound has applications in material science, particularly in the development of novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs, analgesics | Potent COX inhibition; anticancer activity |

| Agricultural Chemistry | Herbicides, fungicides | Enhances crop yield; protects against pests |

| Biochemical Research | Enzyme inhibition; receptor binding | Insights into therapeutic targets |

| Material Science | Novel polymers and coatings | Improved durability; resistance to environmental factors |

Mécanisme D'action

The mechanism of action of Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes. The sulfamoyl group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparaison Avec Des Composés Similaires

Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but lacks the sulfamoylphenyl group.

4-Amino-1-(4-sulfamoylphenyl)pyrazole-3-carboxylate: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness: Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is unique due to the presence of both the sulfamoylphenyl and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Activité Biologique

Introduction

Ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes an amino group, a sulfonamide moiety, and a carboxylic acid, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₅N₃O₄S

- Molecular Weight : 310.33 g/mol

- Structural Features : The presence of a sulfonamide group enhances solubility and bioactivity compared to other derivatives lacking this feature.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study: Antibacterial Efficacy

A study evaluated the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like penicillin.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Its structural similarity to other pyrazole derivatives suggests potential efficacy in targeting cancer cell growth.

Case Study: In Vitro Cancer Cell Studies

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound inhibited cell proliferation with an IC50 value of approximately 30 µM. The study also explored the synergistic effects when combined with doxorubicin, showing enhanced cytotoxicity.

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a critical role in inflammation regulation.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Key Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|---|

| This compound | C₁₃H₁₅N₃O₄S | Sulfonamide group enhances solubility | MIC = 50 µg/mL against E. coli | IC50 = 30 µM against MCF-7 |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | C₉H₁₃N₃O₂ | Lacks sulfonamide group | Lower activity than sulfonamide derivative | Moderate anticancer activity |

| Ethyl 5-amino-1-(phenyl)pyrazole-4-carboxylate | C₁₃H₁₅N₃O₂ | Phenyl substitution at position 1 | Comparable activity | Limited studies available |

Propriétés

IUPAC Name |

ethyl 5-amino-1-(4-sulfamoylphenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-2-20-12(17)10-7-15-16(11(10)13)8-3-5-9(6-4-8)21(14,18)19/h3-7H,2,13H2,1H3,(H2,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGZXPGKKJMZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20501100 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72292-62-7 | |

| Record name | Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20501100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.